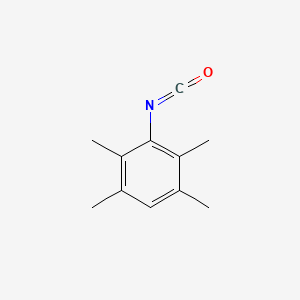
Durene isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanato-1,2,4,5-tetramethylbenzene is an organic compound with the molecular formula C11H13NO. It is a derivative of tetramethylbenzene, where one of the hydrogen atoms is replaced by an isocyanate group (-N=C=O). This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-1,2,4,5-tetramethylbenzene typically involves the reaction of 1,2,4,5-tetramethylbenzene with phosgene (COCl2) in the presence of a catalyst. The reaction proceeds as follows:
Starting Material: 1,2,4,5-tetramethylbenzene
Reagent: Phosgene (COCl2)
Catalyst: A suitable base such as triethylamine
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of 3-isocyanato-1,2,4,5-tetramethylbenzene follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Continuous Flow Systems: To ensure consistent production and quality control.
Safety Measures: Due to the use of phosgene, which is highly toxic, stringent safety protocols are followed.
Análisis De Reacciones Químicas
Types of Reactions
3-Isocyanato-1,2,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
3-Isocyanato-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-isocyanato-1,2,4,5-tetramethylbenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetramethylbenzene: The parent compound without the isocyanate group.
3-Isocyanato-1,2,4,5-tetramethylbenzene: The compound of interest.
3-Isocyanato-1,2,4,5-trimethylbenzene: A similar compound with one less methyl group.
Uniqueness
3-Isocyanato-1,2,4,5-tetramethylbenzene is unique due to the presence of the isocyanate group, which imparts significant reactivity. This reactivity makes it valuable in various chemical synthesis processes, particularly in the formation of polymers and specialty chemicals .
Propiedades
Número CAS |
58149-28-3 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-isocyanato-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-7-5-8(2)10(4)11(9(7)3)12-6-13/h5H,1-4H3 |
Clave InChI |
QSABNASXRYPSQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)N=C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
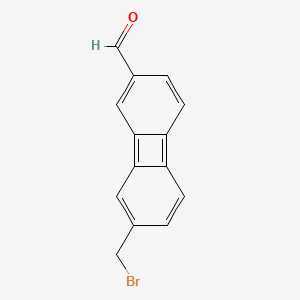
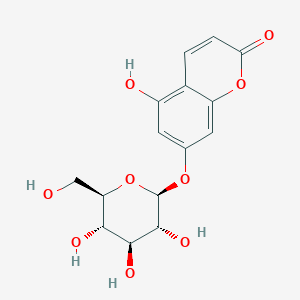
![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
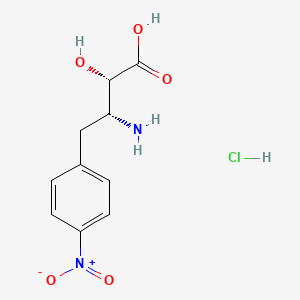
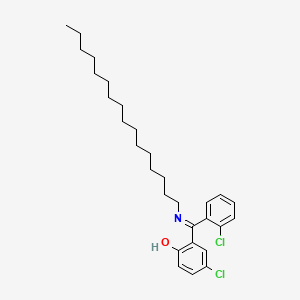
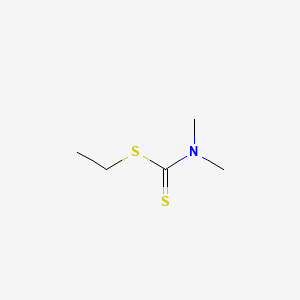
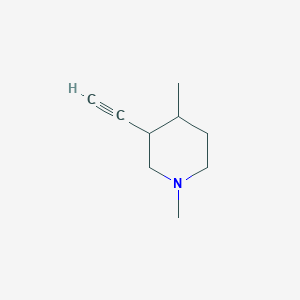
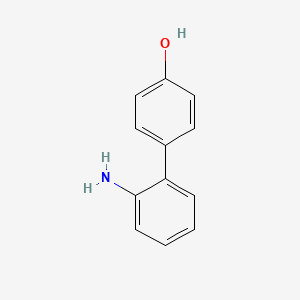
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
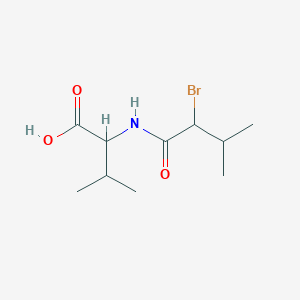
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)

